Product packaging for Ipidacrine-d8(Cat. No.:)

Ipidacrine-d8

Cat. No.: B1151155
M. Wt: 196.32
Attention: For research use only. Not for human or veterinary use.
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Description

Ipidacrine-d8, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₈D₈N₂ and its molecular weight is 196.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₂H₈D₈N₂

Molecular Weight

196.32

Synonyms

Ipidacrine-d8;  Neuromidine-d8;  2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine-d8

Origin of Product

United States

Contextual Framework of Ipidacrine D8 in Contemporary Pharmaceutical Research

Historical and Current Role of Ipidacrine (B1672102) in Neuropharmacology Research

Ipidacrine, a reversible cholinesterase inhibitor, has a notable history in neuropharmacology. researchgate.netnih.gov First synthesized in the USSR, its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. ncats.io This enhancement of cholinergic neurotransmission forms the basis of its therapeutic potential. researchgate.net

Beyond its primary role as a cholinesterase inhibitor, Ipidacrine also blocks voltage-gated potassium channels. researchgate.netncats.io This dual mechanism of action—enhancing cholinergic activity and prolonging neuronal action potentials—underpins its application in a variety of neurological conditions. researchgate.netnih.gov Research has explored its use in cognitive disorders such as Alzheimer's disease and memory impairments, as well as in diseases of the peripheral nervous system. nih.goveuropa.eu Ipidacrine is structurally similar to Tacrine but exhibits a different side effect profile. researchgate.net

The compound has been investigated for its potential to improve neuromuscular transmission and has been studied in the context of various neuropathies. nih.goveuropa.eu Its effects on both the central and peripheral nervous systems have made it a subject of ongoing preclinical and clinical research to understand its full therapeutic scope. researchgate.netncats.ioeuropa.eu

Theoretical Underpinnings and Advantages of Deuterated Analogs in Pharmaceutical Sciences

The use of deuterated analogs, such as Ipidacrine-d8, represents a strategic advancement in pharmaceutical sciences. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing a proton and a neutron in its nucleus, which doubles its mass compared to protium (B1232500) (the most common hydrogen isotope). wuxiapptec.comsynzeal.com This seemingly subtle atomic substitution can have profound effects on a molecule's physicochemical properties and metabolic fate. wuxiapptec.comsynzeal.com

The primary advantage of deuteration lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. nih.govscientists.uz Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the rate of metabolism. europa.euscientists.uz

This reduced metabolic rate can lead to several potential benefits for a deuterated drug compared to its non-deuterated counterpart:

Improved Metabolic Stability and Longer Half-Life: Slower metabolism can increase the drug's half-life, potentially allowing for less frequent dosing. wuxiapptec.comscispace.com

Increased Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation. scispace.combiopharmaservices.com

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts and improving the drug's safety profile. scispace.combioanalysis-zone.com

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the successful application of this principle, offering a more favorable pharmacokinetic profile than its non-deuterated version. nih.gov

Principles of Stable Isotope Labeling for Quantitative Bioanalysis

Stable isotope labeling is a cornerstone of modern quantitative bioanalysis, particularly in conjunction with mass spectrometry (MS). scholarexpress.net In this technique, a stable isotope-labeled version of the analyte, such as this compound, is used as an internal standard (IS). nih.govalsachim.com An internal standard is a compound added in a known quantity to all samples, including calibration standards and unknown samples, to correct for variations that can occur during sample preparation, injection, and analysis. nih.govnih.gov

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte of interest. Stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS bioanalysis because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer's ion source. nih.gov However, due to the mass difference, the labeled and unlabeled compounds can be distinguished by the mass spectrometer. biopharmaservices.com

By calculating the ratio of the MS response of the analyte to the MS response of the stable isotope-labeled internal standard, analysts can achieve highly accurate and precise quantification, as this ratio corrects for analyte loss during sample processing and fluctuations in instrument response. nih.govbiopharmaservices.com

Utility in Investigating Drug Metabolism and Pharmacokinetic Profiles

Deuterated compounds are invaluable tools for investigating the metabolism and pharmacokinetic (PK) profiles of drugs. nih.gov In drug metabolism studies, stable isotope labeling can help in the identification of metabolites. By analyzing samples with mass spectrometry, researchers can distinguish between the parent drug and its metabolites based on their mass-to-charge ratios.

In pharmacokinetic studies, the use of a deuterated internal standard like this compound is crucial for the accurate quantification of the parent drug (Ipidacrine) in biological matrices such as plasma or tissue. biopharmaservices.comalsachim.com This accurate quantification is essential for determining key PK parameters, including:

PK ParameterDescriptionImportance
Cmax Maximum (or peak) plasma concentration that a drug reaches.Indicates the rate of drug absorption and bioavailability.
Tmax Time at which Cmax is observed.Provides information on the rate of drug absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
t1/2 Half-life of a drug.Determines the time it takes for the drug concentration to be reduced by half, influencing dosing intervals.
Clearance The rate at which a drug is removed from the body.Affects the dosing regimen required to maintain therapeutic concentrations.

The precision afforded by using a deuterated internal standard ensures the reliability of these parameters, which are fundamental to understanding a drug's behavior in the body and for designing appropriate dosing regimens.

Strategic Positioning of this compound within Current Analytical and Preclinical Research Paradigms

This compound is strategically positioned as a critical analytical tool in the preclinical development and ongoing research of Ipidacrine. Its primary role is not that of a therapeutic candidate itself, but as a high-fidelity internal standard for quantitative bioanalysis. The commercial availability of '[2H8]-Ipidacrine' underscores its importance in the scientific community.

In the current research paradigm, regulatory bodies demand robust and validated analytical methods for the quantification of drugs in biological samples. alsachim.com The use of a stable isotope-labeled internal standard like this compound is the preferred method for liquid chromatography-mass spectrometry (LC-MS/MS) assays, which are the gold standard for bioanalytical quantification due to their high sensitivity and selectivity. nih.govnih.gov

Therefore, the strategic value of this compound lies in its ability to:

Enable Accurate Pharmacokinetic and Toxicokinetic Studies: By providing a reliable means to quantify Ipidacrine concentrations in preclinical animal studies, this compound is essential for establishing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. alsachim.com

Support Method Development and Validation: this compound serves as a benchmark for developing and validating robust analytical methods that meet stringent regulatory requirements. wuxiapptec.com

Facilitate Comparative Bioanalysis: In the development of new formulations or in comparative studies with other cholinergic agents, this compound ensures that any observed differences in Ipidacrine levels are due to genuine physiological effects rather than analytical variability. wuxiapptec.com

In essence, this compound is a foundational component of the analytical framework that underpins the scientific investigation and potential clinical application of Ipidacrine. Its use ensures the generation of high-quality, reliable data, which is paramount for advancing our understanding of Ipidacrine's neuropharmacological properties.

Synthetic Methodologies and Rigorous Characterization of Ipidacrine D8

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into the Ipidacrine (B1672102) Core Structure.acs.org

The synthesis of Ipidacrine-d8, a deuterated analog of Ipidacrine, involves specialized chemical strategies to introduce deuterium atoms into the core molecular framework. These methods are designed to be highly selective, ensuring that deuterium is incorporated at specific, predetermined positions within the molecule. The overarching goal is to produce a stable, isotopically enriched compound suitable for use as an internal standard in mass spectrometry-based bioanalytical assays or for metabolic studies.

The general synthetic pathway to the Ipidacrine core often involves the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. researchgate.net For Ipidacrine, this typically involves the reaction of 2-amino-1-cyclopentene-1-carbonitrile (B31213) with cyclohexanone (B45756). google.comgoogle.com The reaction is often facilitated by a dehydrating/condensing agent like polyphosphoric acid or a polyphosphate ester. google.comwipo.int

To introduce deuterium, precursors containing deuterium atoms are utilized in the synthesis. The deuteration can be achieved through various methods, including H/D exchange reactions on starting materials or intermediates. ansto.gov.auansto.gov.au These reactions are often catalyzed and carried out under conditions that favor the replacement of hydrogen with deuterium, such as using deuterium oxide (D2O) at elevated temperatures and pressures. ansto.gov.au

Site-Specific Deuteration Strategies and Reaction Pathways.acs.org

Achieving site-specific deuteration is critical for creating a useful this compound standard. The strategy hinges on introducing deuterium into specific precursors that will form the desired deuterated regions of the final Ipidacrine molecule. For instance, to deuterate the cyclohexene (B86901) ring of the quinoline (B57606) system, a deuterated cyclohexanone would be used as a starting material.

One common approach involves the base-catalyzed or acid-catalyzed exchange of protons for deuterons on the starting materials. For example, cyclohexanone can be deuterated at its α-positions by treatment with a base in the presence of D2O. The reaction pathway involves the formation of an enolate intermediate, which is then quenched with a deuterium source.

The synthesis of the Ipidacrine core itself is often a one-pot reaction where 2-amino-1-cyclopentene-1-carbonitrile and deuterated cyclohexanone are reacted in the presence of a condensing agent like polyphosphoric acid or a mixture of diphosphorus (B173284) pentaoxide and a trialkyl phosphate. google.comgoogle.com The reaction proceeds through a dehydration condensation mechanism to form the tetracyclic ring system of Ipidacrine. google.com The specific placement of the deuterium atoms in the final product is dictated by their location in the deuterated precursor.

Advanced Purification Techniques for High Isotopic Purity.nih.gov

Following the synthesis, achieving high isotopic purity is paramount. This means ensuring that the final product contains a very high percentage of the deuterated form (this compound) and minimal amounts of partially deuterated or non-deuterated Ipidacrine. nih.gov Standard purification techniques such as crystallization and column chromatography are employed initially to remove chemical impurities. acs.orggoogle.com

To ensure high isotopic purity, more advanced techniques are often necessary. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from any remaining starting materials, byproducts, and potentially from isotopologues with lower deuterium incorporation. researchgate.netansto.gov.au The selection of the appropriate stationary and mobile phases is crucial for achieving good separation. Recrystallization from suitable solvents can also be effective in enriching the isotopic purity of the final product. google.com The purity of the final this compound product is typically confirmed by mass spectrometry and NMR spectroscopy, which can quantify the level of deuterium incorporation. ansto.gov.au

Comprehensive Spectroscopic and Chromatographic Characterization of this compound.nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation (e.g., 1H, 13C, 2D-NMR Experiments).bocsci.com

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and is particularly valuable for characterizing deuterated compounds.

1H NMR: In the 1H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites. The remaining proton signals confirm the integrity of the non-deuterated parts of the molecule.

13C NMR: The 13C NMR spectrum is used to confirm the carbon framework of the molecule. While the chemical shifts of the carbon atoms are not significantly affected by deuteration of adjacent atoms, the coupling patterns can change. For example, a carbon directly bonded to a deuterium will show a characteristic multiplet due to C-D coupling.

2D-NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure and the specific locations of deuterium by correlating the remaining proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Determination.ansto.gov.au

HRMS is a critical tool for confirming the elemental composition and isotopic purity of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion.

The expected molecular weight of this compound will be higher than that of unlabeled Ipidacrine due to the presence of eight deuterium atoms. HRMS can confirm this mass difference with high precision. Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the isotopic abundance can be determined, providing a quantitative measure of the deuteration level. ansto.gov.au This is crucial for ensuring the quality of the deuterated standard for its intended applications. google.com

Table 1: Predicted Mass Spectrometric Data for Ipidacrine and this compound

Compound Adduct Predicted m/z
Ipidacrine [M+H]⁺ 199.1594
This compound [M+H]⁺ 207.2097

Note: These are theoretical values. Actual measured values may vary slightly.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting.nih.govmedkoo.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Ipidacrine hydrochloride hydrate (B1144303) shows characteristic absorption bands, such as an O-H stretch around 3400 cm⁻¹, an N-H bend around 1650 cm⁻¹, and C=C aromatic stretching around 1550 cm⁻¹. In the IR spectrum of this compound, the C-H stretching and bending vibrations in the deuterated regions will be replaced by C-D vibrations, which occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium. This shift provides clear evidence of deuteration. For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are expected in the 2000-2300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can provide additional information about the molecular structure, particularly for non-polar bonds and symmetric vibrations. dergipark.org.tr Similar to IR, the Raman spectrum of this compound would show shifts in the vibrational frequencies corresponding to the deuterated parts of the molecule.

Table 2: Key IR Absorption Bands for Ipidacrine Hydrochloride Hydrate

Functional Group Wavenumber (cm⁻¹)
O–H stretch 3400
N–H bend 1650

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, confirming its identity, structure, and isotopic purity with a high degree of confidence.

X-ray Diffraction (XRD) for Solid-State Structural Analysis in Research Contexts

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is a pivotal non-destructive analytical technique used to investigate the solid-state properties of crystalline materials, including complex organic compounds like Ipidacrine and its isotopologues. This method provides detailed information about the atomic and molecular structure, enabling researchers to identify crystalline phases, determine lattice parameters, and distinguish between various polymorphs, hydrates, and solvates. researchgate.netresearchgate.net The analysis of different crystalline forms is crucial as these variations can significantly influence the physicochemical properties of the compound. researchgate.net

In the research context for Ipidacrine hydrochloride, PXRD has been instrumental in characterizing its different crystalline modifications. researchgate.net The analysis is typically performed using a high-resolution diffractometer. researchgate.net For instance, studies on Ipidacrine hydrochloride hydrates have utilized a Bruker D8 Advance diffractometer equipped with a copper radiation source (Kα1 and Kα2; λ = 0.15418 nm). researchgate.net The operational parameters, such as tube voltage and current, are precisely controlled to ensure high-quality diffraction patterns. researchgate.net The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchgate.net These patterns have been used to identify and differentiate between two monohydrate forms (A and B), non-stoichiometric hydrates, hemihydrates, and anhydrous forms of ipidacrine hydrochloride. researchgate.net Such detailed structural elucidation is fundamental for quality control and ensuring the consistency of the material in research applications. researchgate.net

Below is a table summarizing typical experimental parameters for PXRD analysis as applied in the study of Ipidacrine crystalline forms.

Interactive Table: Typical PXRD Experimental Parameters for Ipidacrine Analysis

ParameterValue/DescriptionPurposeSource
Instrument Bruker D8 Advance DiffractometerTo acquire powder diffraction patterns. researchgate.net
Radiation Source Copper (Cu Kα1 and Kα2)Provides the X-ray beam for diffraction. researchgate.net
Wavelength (λ) 0.15418 nmThe specific wavelength of the X-rays used. researchgate.net
Tube Voltage 40 kVAccelerating voltage for the X-ray tube electrons. researchgate.net
Tube Current 40 mACurrent for the X-ray tube filament. researchgate.net
Slit Sizes Divergence: 1.0 mm, Anti-scattering: 1.0 mm, Receiving: 0.6 mmTo control the X-ray beam geometry and resolution. researchgate.net
Scanning Range (2θ) 3° to 30° (for pattern) or 3° to 50° (for lattice parameters)The angular range over which diffraction is measured. researchgate.net
Scanning Speed 0.02° per 0.5 s (for pattern) or 0.02° per 5 s (for lattice parameters)The rate at which the detector scans the angular range. researchgate.net

Quantitative Assessment of Isotopic Purity and Chemical Stability of this compound

The utility of this compound as an internal standard in quantitative analysis is fundamentally dependent on its high isotopic purity and predictable chemical stability. Rigorous analytical methods are employed to verify these critical attributes.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of a molecule that contains the heavy isotope (deuterium) at the specified positions. For this compound to function effectively as an internal standard, its isotopic enrichment must be accurately determined. Deuterated standards are invaluable in analytical techniques like mass spectrometry because their chemical behavior is nearly identical to the non-deuterated analyte, but they are easily distinguishable due to the mass difference. clearsynth.com This allows for precise quantification and correction for matrix effects during analysis. clearsynth.com

Several analytical techniques are employed for the quantitative assessment of isotopic purity:

Mass Spectrometry (MS): This is a primary technique for determining isotopic enrichment. By comparing the mass spectra of the deuterated standard and the non-deuterated analyte, the relative abundances of the different isotopologues can be measured, providing a precise value for isotopic purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful alternative for determining both the location and percentage of deuterium incorporation.

Deuterium NMR (²H or D-NMR): This method directly observes the deuterium nuclei. For highly deuterated compounds where proton signals are very weak, D-NMR provides a clean spectrum and can be used quantitatively to determine deuterium enrichment at various positions within the molecule. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR): A sophisticated method involves quantifying the deuterium-induced isotope shifts on neighboring ¹³C atoms. This allows for site-specific quantification of deuterium labeling, which is particularly useful for randomly deuterated compounds. nih.gov

Interactive Table: Methods for Isotopic Purity Assessment

Analytical MethodPrincipleAdvantagesSource
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio to distinguish between deuterated and non-deuterated molecules.High sensitivity; provides overall isotopic enrichment. clearsynth.comresearchgate.net
Deuterium NMR (D-NMR) Directly detects the deuterium nucleus, allowing for direct observation and quantitation.Provides site-specific enrichment; useful for highly deuterated compounds. sigmaaldrich.com
Carbon-13 NMR (¹³C NMR) Measures the isotopic shift induced by neighboring deuterium atoms on the ¹³C signal.Allows for accurate, site-specific quantification of deuterium content. nih.gov

Chemical Stability Assessment

The chemical stability of this compound is essential for its role as a reliable reference standard. Stability studies are conducted to understand how the compound behaves under various environmental conditions, which helps in defining appropriate storage and handling procedures. These studies often involve subjecting the compound to forced degradation conditions.

For the parent compound, Ipidacrine hydrochloride hydrate, stress studies involve exposure to heat, light, and different humidity levels to identify potential degradation pathways and products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are then used to quantify the parent compound and any new impurities that may have formed. The long-term stability is typically ensured by storing the compound under controlled conditions, such as in a dry, dark environment at temperatures ranging from 0 - 4 °C for short-term and -20 °C for long-term storage. medkoo.com

Interactive Table: Typical Conditions for Chemical Stability (Forced Degradation) Studies

Stress ConditionPurposeAnalytical TechniqueSource
Elevated Temperature To assess thermal degradation.HPLC
Light Exposure To assess photodegradation.HPLC
High Humidity To assess degradation due to moisture.HPLC
Oxidative Environment To assess susceptibility to oxidation.HPLC

Advanced Bioanalytical Method Development and Validation Utilizing Ipidacrine D8 As an Internal Standard

Development and Optimization of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Ipidacrine (B1672102)

The development of a quantitative LC-MS/MS assay is a meticulous process aimed at achieving high sensitivity, specificity, and throughput. For Ipidacrine, this involves optimizing both the chromatographic separation from endogenous matrix components and the mass spectrometric detection to ensure unambiguous and precise measurement.

Chromatographic Separation Parameters for Resolution of Ipidacrine and Ipidacrine-d8

Effective chromatographic separation is critical to minimize matrix effects and ensure accurate quantification. The goal is to achieve a sharp, symmetrical peak for both Ipidacrine and its deuterated internal standard, this compound, well-resolved from other components in the sample extract. While this compound is expected to co-elute or have a retention time very close to that of Ipidacrine due to the minimal impact of deuterium (B1214612) substitution on its polarity (a phenomenon known as the chromatographic isotope effect), separation from matrix interferences is paramount.

A validated method for the analysis of Ipidacrine (also known as Amiridine) in human plasma utilized a reverse-phase C18 column, which is effective for retaining and separating moderately polar basic compounds like Ipidacrine. researchgate.net The mobile phase consisted of an organic solvent (methanol) and an acidic aqueous component (0.2% formic acid), a common combination that promotes good peak shape and efficient ionization in positive ion mode. researchgate.net These established parameters serve as a strong foundation for a method employing this compound.

Table 1: Recommended Chromatographic Conditions for Ipidacrine Analysis

Parameter Setting Purpose
HPLC System Agilent 1200 series or equivalent Provides precise gradient formation and sample injection.
Column Zorbax SB-C18 (e.g., 4.6 x 50 mm, 5 µm) Stationary phase that offers robust retention for Ipidacrine. researchgate.net
Mobile Phase A 0.2% Formic Acid in Water Acidified aqueous phase to ensure consistent protonation of the analyte. researchgate.net
Mobile Phase B Methanol Organic solvent to elute the analyte from the C18 column. researchgate.net
Elution Mode Gradient or Isocratic To be optimized for best resolution and shortest run time.
Flow Rate 0.5 - 1.0 mL/min Typical flow rate for analytical scale columns.
Column Temp. Ambient or controlled (e.g., 40 °C) Maintains stable retention times and peak shapes.
Injection Vol. 5 - 20 µL Dependent on sample concentration and instrument sensitivity.

| Run Time | ~4 minutes | A short run time is crucial for high-throughput analysis. researchgate.net |

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, MRM)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying analytes in complex mixtures. puxdesign.cz This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, high-intensity product ion in the third quadrupole. This two-stage filtering process drastically reduces chemical noise and enhances specificity.

For Ipidacrine, detection is performed in positive electrospray ionization mode (+ESI). A validated study identified the optimal MRM transition for Ipidacrine as the precursor ion at m/z 189.1 fragmenting to the product ion at m/z 161.1. researchgate.net

For the internal standard, this compound, the precursor ion would be expected at m/z 197.1, reflecting the addition of eight deuterium atoms to the molecule's monoisotopic mass. The optimal product ion for this compound must be determined experimentally by infusing the standard into the mass spectrometer and identifying the most stable and intense fragment ion.

Table 2: Mass Spectrometric MRM Transitions for Ipidacrine and this compound

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Ionization Mode
Ipidacrine 189.1 161.1 researchgate.net Positive ESI

| This compound (IS) | 197.1 (calculated) | To be determined experimentally | Positive ESI |

Pre-analytical Sample Preparation Techniques for Diverse Biological Research Matrices

Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from biological samples (e.g., plasma, serum) and to concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the required cleanliness, recovery, and throughput.

Protein Precipitation (PP) Methodologies

Protein precipitation is a rapid and straightforward technique for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. quinta.cz This alters the solvent environment, causing proteins to denature and precipitate out of solution. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. While fast and inexpensive, PP may result in less clean extracts compared to other methods, potentially leading to higher matrix effects.

Table 3: General Protocol for Protein Precipitation

Step Action Details
1. Aliquot Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. Add this compound internal standard solution.
2. Precipitate Add a precipitating solvent (e.g., 300 µL of acetonitrile). Typically a 3:1 ratio of solvent to plasma is used.
3. Mix Vortex the sample vigorously for ~1 minute. Ensures complete mixing and protein denaturation.
4. Centrifuge Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes. Pellets the precipitated proteins at the bottom of the tube.
5. Transfer Carefully transfer the supernatant to a clean tube or 96-well plate. Avoid disturbing the protein pellet.

| 6. Evaporate & Reconstitute | (Optional) Evaporate the solvent and reconstitute in mobile phase. | This step can increase sensitivity and improve peak shape. |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. For Ipidacrine, a basic compound, the pH of the aqueous sample is adjusted to a basic pH (e.g., pH 9-10) to neutralize the molecule, thereby increasing its solubility in a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in the mobile phase. LLE generally produces cleaner extracts than PP but is more labor-intensive.

Table 4: General Protocol for Liquid-Liquid Extraction

Step Action Details
1. Aliquot & Fortify Pipette plasma (e.g., 200 µL) and this compound IS into a tube.
2. Adjust pH Add a basic buffer (e.g., ammonium (B1175870) hydroxide) to raise the sample pH. Optimizes the extraction of the basic Ipidacrine molecule.
3. Add Solvent Add an immiscible organic solvent (e.g., 1 mL of MTBE). The choice of solvent is optimized for maximum recovery.
4. Mix Vortex or shake for several minutes to facilitate analyte transfer.
5. Centrifuge Centrifuge to separate the aqueous and organic layers.
6. Transfer Transfer the organic layer to a clean tube.
7. Evaporate Evaporate the organic solvent to dryness under a stream of nitrogen.

| 8. Reconstitute | Reconstitute the residue in a small volume of mobile phase for injection. | |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective and versatile sample preparation technique that can provide the cleanest extracts, minimizing matrix effects and improving assay robustness. It uses a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte while interferences are washed away. A validated method for Ipidacrine used SOLA cartridges, which are based on a mixed-mode polymeric sorbent. researchgate.net For a basic compound like Ipidacrine, a mixed-mode cation exchange sorbent is often ideal.

Table 5: General Protocol for Solid-Phase Extraction (Mixed-Mode Cation Exchange)

Step Action Details
1. Condition Pass an organic solvent (e.g., methanol) through the sorbent. Wets the sorbent and activates the functional groups.
2. Equilibrate Pass an aqueous buffer (e.g., water or a weak buffer) through the sorbent. Prepares the sorbent for the aqueous sample.
3. Load Load the pre-treated plasma sample (acidified to ensure Ipidacrine is charged). The charged analyte is retained by the cation exchange mechanism.
4. Wash Wash with an acidic buffer and/or organic solvent. Removes neutral and acidic interferences.
5. Elute Elute Ipidacrine with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). The basic pH neutralizes the analyte, releasing it from the sorbent.

| 6. Evaporate & Reconstitute | Evaporate the eluate and reconstitute in mobile phase. | Concentrates the sample for analysis. |

Rigorous Bioanalytical Method Validation Parameters and Adherence to Regulatory Guidelines (e.g., EMA, FDA, ICH)

The validation of bioanalytical methods is a critical process that ensures the reliability and accuracy of quantitative data for pharmacokinetic and toxicokinetic studies. europa.eu This process is governed by stringent guidelines from regulatory bodies such as the European Medicines Agency (EMA), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation (ICH) to ensure data quality and consistency for drug approval. europa.eu While the recommendations from the FDA and EMA are similar, there are some differences in the suggested validation parameters. unite.it The ICH M10 guideline, however, aims to harmonize these requirements, providing a unified framework for bioanalytical method validation globally. krogersconsulting.com

Selectivity and Specificity Assessment Against Endogenous Components and Interferents

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances and their metabolites. europa.eu According to ICH M10 guidelines, selectivity should be assessed by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard (IS). europa.eu The response from interfering components should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the IS. ich.org

Specificity, particularly relevant for ligand-binding assays, addresses the cross-reactivity of the method with structurally related compounds. ich.org For chromatographic methods like those used for Ipidacrine, selectivity is the more pertinent parameter. The use of a deuterated internal standard like this compound is crucial in achieving high selectivity, as its chromatographic behavior is nearly identical to the analyte, but it is distinguishable by mass spectrometry, thus minimizing the impact of interfering substances.

Establishment of Linearity and Calibration Curve Characteristics

A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. scispace.com For a bioanalytical method to be considered reliable, this relationship should be linear over a specific concentration range. scispace.com Regulatory guidelines mandate the use of a calibration curve in each analytical run, consisting of a blank sample, a zero sample (matrix with internal standard), and at least six non-zero calibration standards. europa.eueuropa.eu

The linearity of the calibration curve is typically evaluated using a linear regression model. researchgate.net While a high correlation coefficient (r) is often used as an indicator of linearity, it is not sufficient on its own, as a high 'r' value can be obtained even for a curved relationship. researchgate.net Therefore, other statistical tests and visual inspection of residual plots are recommended to confirm the appropriateness of the linear model. scispace.comresearchgate.net The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). ich.org

Table 1: Representative Calibration Curve Data for Ipidacrine Analysis

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.5 (LLOQ)0.0120.4896.0
1.00.0251.02102.0
5.00.1285.10102.0
20.00.51520.1100.5
50.01.29049.899.6
100.0 (ULOQ)2.585100.2100.2

This table presents hypothetical data for illustrative purposes.

Determination of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy and precision are fundamental parameters in bioanalytical method validation, demonstrating the closeness of measured values to the nominal concentration and the degree of scatter between measurements, respectively. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates within the same day (intra-day) and on different days (inter-day).

According to ICH guidelines, for chromatographic methods, the accuracy should be within ±15% of the nominal value for QC samples, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. ich.org For the LLOQ, both accuracy and precision should be within ±20%. ich.org

Table 2: Intra-day and Inter-day Accuracy and Precision for Ipidacrine Quantification

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=15, 3 days)
Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Mean Conc. (ng/mL)
Low1.51.4596.75.81.48
Medium25.025.6102.44.124.7
High75.073.998.53.575.8

This table presents hypothetical data for illustrative purposes.

Evaluation of Matrix Effects and Their Compensation using this compound

The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix, which can lead to inaccurate quantification. nih.govbataviabiosciences.com It is a significant concern in LC-MS/MS-based bioanalysis. eijppr.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for matrix effects. dshs-koeln.de Because this compound has nearly identical physicochemical properties and chromatographic retention time to Ipidacrine, it experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-IS response ratio. dshs-koeln.deusp.org

The matrix effect is quantitatively assessed by calculating the matrix factor (MF), which is the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution. nih.gov The internal standard-normalized MF is also calculated to demonstrate the effectiveness of the SIL-IS in compensating for variability. The CV of the IS-normalized MF should be ≤15%.

Stability Profiling of Ipidacrine and this compound in Various Biological Matrices Under Storage Conditions

The stability of the analyte and the internal standard in the biological matrix is crucial for ensuring the integrity of the samples from collection to analysis. Stability studies are conducted to evaluate the impact of various storage and handling conditions. These include:

Freeze-Thaw Stability: Assesses the stability after multiple cycles of freezing and thawing.

Short-Term Stability: Evaluates stability at room temperature for a duration that mimics the sample handling process.

Long-Term Stability: Determines the stability under frozen storage conditions for an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

For each stability assessment, the mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. ich.org

Table 3: Summary of Stability of Ipidacrine in Human Plasma

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)Result
Freeze-Thaw3 cycles-20°C to Room Temp.±15%Stable
Short-Term6 hoursRoom Temperature±15%Stable
Long-Term90 days-70°C±15%Stable
Post-Preparative24 hours4°C±15%Stable

This table presents hypothetical data for illustrative purposes.

Definition and Validation of Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, while the ULOQ is the highest. europa.eu The analyte response at the LLOQ should be at least five times the response of a blank sample. europa.eu The LLOQ and ULOQ define the analytical range of the method. europa.eu A research study on Ipidacrine reported a method with a linear range of 0.5–200 ng/mL, with the LLOQ established at 0.5 ng/mL. researchgate.net

The accuracy and precision for the LLOQ and ULOQ are typically set at ±20% and ≤20% CV, respectively. ich.org These limits are validated by analyzing replicate samples at these concentrations and ensuring they meet the predefined acceptance criteria. europa.eu

Preclinical Pharmacokinetic and Biotransformation Investigations of Ipidacrine Utilizing Ipidacrine D8

Pharmacokinetic Profiling of Ipidacrine (B1672102) in Animal Models Aided by Ipidacrine-d8

The use of this compound as an internal standard in pharmacokinetic studies allows for the accurate determination of Ipidacrine's concentration in various biological matrices. This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models. hwb.gov.in

Quantitative Studies of Absorption and Distribution Dynamics in Animal Systems

Preclinical studies in animal models have demonstrated that Ipidacrine is rapidly absorbed following administration. ru-pills.comimageevent.com After oral administration, it is quickly absorbed from the gastrointestinal tract, primarily in the duodenum and to a lesser extent in the small intestines. imageevent.com Peak plasma concentrations are typically reached within 25 to 30 minutes after subcutaneous or intramuscular injection and within an hour after oral administration. ru-pills.com

Once absorbed, Ipidacrine is widely distributed throughout the body's tissues. imageevent.com It has been shown to cross the blood-brain barrier, which is significant for its effects on the central nervous system. medtigo.com Studies in rats have revealed that Ipidacrine rapidly enters the brain, with detectable levels within 5 minutes of administration. nih.gov Higher concentrations are observed in the cortex and hippocampus, brain regions crucial for learning and memory. nih.gov At equilibrium, only a small fraction, about 2%, of the drug remains in the plasma, indicating extensive tissue distribution. ru-pills.com Approximately 40-55% of the circulating Ipidacrine is bound to plasma proteins. ru-pills.comimageevent.com

The following table summarizes key absorption and distribution parameters of Ipidacrine in animal models:

ParameterFindingAnimal ModelSource
Time to Peak Plasma Concentration (Tmax) 25-30 minutes- ru-pills.com
(Subcutaneous/Intramuscular)
Time to Peak Plasma Concentration (Tmax) 1 hour- imageevent.com
(Oral)
Plasma Protein Binding 40-55%- ru-pills.comimageevent.com
Brain Penetration Rapid, within 5 minutesRats nih.gov
Tissue Distribution Wide, with only 2% in plasma at equilibrium- ru-pills.com

Elucidation of Excretion and Elimination Pathways in Preclinical Models

The elimination of Ipidacrine from the body occurs through both renal and extrarenal (via the gastrointestinal tract) pathways, with urinary excretion being the predominant route. ru-pills.commaytox.com The drug is metabolized in the liver before excretion. ru-pills.commedtigo.com The elimination half-life of Ipidacrine is relatively short, approximately 40 minutes. ru-pills.comimageevent.com Studies have shown that after parenteral administration, about 34.8% of the administered dose is excreted unchanged in the urine, indicating rapid metabolism. ru-pills.commaytox.com The primary mechanism of renal excretion is tubular secretion, with only about one-third of the dose being eliminated through glomerular filtration. imageevent.commaytox.com

Application of Compartmental and Non-Compartmental Pharmacokinetic Modeling

While specific details on the application of compartmental and non-compartmental pharmacokinetic modeling for this compound are not extensively available in the provided search results, the collected data on absorption, distribution, and elimination are essential inputs for such models. These models are crucial for quantitatively describing the drug's disposition in the body and for predicting its behavior under different conditions.

In Vitro and In Vivo Biotransformation Studies of Ipidacrine Using Deuterium (B1214612) Tracing

Deuterium-labeled compounds like this compound are instrumental in biotransformation studies. symeres.comnih.gov The deuterium atoms act as a stable isotopic label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples, thereby facilitating their identification and structural characterization. hwb.gov.in

Elucidation of Phase I and Phase II Metabolic Enzyme Systems and Pathways

The biotransformation of drugs typically involves two phases of metabolism. youtube.comfiveable.me Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by cytochrome P450 (CYP450) enzymes. fiveable.menih.gov For Ipidacrine, it is known that it is metabolized by cytochrome P450 enzymes in the liver. medtigo.com

Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. youtube.comfiveable.me While the specific Phase II conjugation pathways for Ipidacrine are not explicitly detailed, these reactions are a critical step in the detoxification and elimination of many drugs. nih.govnih.gov The use of deuterium tracing with this compound can aid in elucidating the specific enzymes and pathways involved in both Phase I and Phase II metabolism.

Mechanistic Research and Comparative Studies Involving Ipidacrine D8

Application of Ipidacrine-d8 in Receptor Binding and Enzyme Inhibition Assays for Research Purposes

In the realm of receptor binding and enzyme inhibition assays, this compound is primarily utilized as an internal standard for mass spectrometry-based quantification of unlabeled Ipidacrine (B1672102). The near-identical chemical properties of this compound to its parent compound ensure that it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for separate detection. This application is crucial for accurate determination of Ipidacrine concentrations in complex biological matrices during research studies.

The primary targets of Ipidacrine are the enzyme acetylcholinesterase (AChE) and voltage-gated potassium channels. wikipedia.org Ipidacrine acts as a reversible inhibitor of AChE, which prevents the breakdown of the neurotransmitter acetylcholine (B1216132). caymanchem.com This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, Ipidacrine blocks potassium channels, which prolongs the depolarization of the neuronal membrane and enhances impulse transmission. wikipedia.org

Standard in vitro assays are employed to determine the potency of Ipidacrine's inhibitory actions. For AChE inhibition, the Ellman's method is a common colorimetric assay used to measure the enzyme's activity. assaygenie.comattogene.com The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for Ipidacrine's inhibition of AChE has been reported to be 270 nM. caymanchem.com For potassium channel blockade, electrophysiological techniques like patch-clamp assays are used to measure the flow of ions through the channels in the presence of the inhibitor.

Table 1: In Vitro Inhibitory Activity of Ipidacrine

TargetAssay MethodIC50 (nM)Reference
Acetylcholinesterase (AChE)Enzyme Inhibition Assay270 caymanchem.com
Voltage-gated K+ channelsElectrophysiology1000000 ncats.io

In research settings, while this compound itself is not typically the subject of primary pharmacological investigation, its use as an internal standard is indispensable for the accurate quantification of Ipidacrine in these types of assays, particularly when conducted in complex biological samples.

Investigations into Cellular Permeation and Intracellular Distribution Dynamics in Research Models

Understanding how a drug enters and distributes within cells is fundamental to its mechanism of action. For small molecule drugs like Ipidacrine, cellular permeation is often a passive process, driven by the concentration gradient across the cell membrane. However, active transport mechanisms can also be involved. mdpi.comnih.gov Once inside the cell, the drug's distribution is influenced by its physicochemical properties, such as its lipophilicity and charge, which determine its affinity for different subcellular compartments. nih.gov

The general mechanisms of cellular uptake for molecules of similar size often involve endocytosis, which can be clathrin-mediated, caveolae-mediated, or independent of both. mdpi.comnih.gov The specific pathway can be elucidated using pharmacological inhibitors of these processes. plos.org

Comparative Pharmacological Profiling of this compound and Unlabeled Ipidacrine in Preclinical Assays (where isotopic effects are a research focus)

A key area of research for deuterated compounds is the investigation of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference can lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond. nih.gov

In the context of Ipidacrine, deuteration at specific positions could potentially alter its metabolic profile. The metabolism of many drugs is mediated by cytochrome P450 (CYP) enzymes, which often involves the oxidation of C-H bonds. researchgate.net If Ipidacrine is metabolized through a pathway that involves the cleavage of a hydrogen atom that is replaced by deuterium in this compound, the metabolism of the deuterated compound may be slower. This could lead to a longer half-life, increased exposure (AUC), and potentially altered efficacy or side-effect profile compared to the unlabeled Ipidacrine. researchgate.netbioscientia.de This "metabolic switching" can sometimes be leveraged to improve a drug's pharmacokinetic properties. bioscientia.de

While no direct comparative pharmacological studies between Ipidacrine and this compound were found in the search results, the following table outlines the potential differences that would be the focus of such preclinical research, based on the principles of isotopic effects.

Table 2: Potential Comparative Pharmacological Profile of Ipidacrine vs. This compound

ParameterIpidacrine (Unlabeled)This compound (Deuterated)Rationale for Potential Difference
Metabolic Stability Standard metabolic ratePotentially slower metabolismKinetic Isotope Effect (KIE) due to stronger C-D vs. C-H bond at metabolic sites. nih.govresearchgate.net
Pharmacokinetics Standard half-life and clearancePotentially longer half-life and reduced clearanceSlower metabolism can lead to prolonged systemic exposure. researchgate.netbioscientia.de
Enzyme Inhibition (IC50) Established valuesLikely very similarIsotopic substitution typically does not significantly alter direct binding affinity to the target enzyme or receptor. thefdalawblog.com
Receptor Binding (Ki) Established valuesLikely very similarDirect binding is generally independent of the isotopic composition of non-interacting parts of the molecule. thefdalawblog.com

It is important to note that the magnitude of the isotopic effect is highly dependent on the specific site of deuteration and the rate-limiting step of the metabolic pathway. nih.gov Therefore, without experimental data, any discussion of the altered pharmacological profile of this compound remains speculative.

Future Directions and Emerging Research Avenues for Ipidacrine D8

Integration of Deuterated Analogs in High-Throughput Drug Discovery and Preclinical Development Workflows

The integration of deuterated analogs like Ipidacrine-d8 into high-throughput screening (HTS) and preclinical development is a promising strategy to accelerate drug discovery. alitheagenomics.com HTS allows for the rapid assessment of thousands of compounds to identify "hits" with potential therapeutic effects. alitheagenomics.com The use of deuterated compounds in this early stage can provide crucial data on metabolic stability.

In preclinical development, deuterated compounds offer a streamlined approach to creating potentially differentiated and patentable new medicines. gabarx.com By starting with a compound that has well-defined pharmacological effects, deuteration can improve pharmacokinetic properties, potentially leading to lower or less frequent dosing and a better safety profile. nih.gov For instance, the improved metabolic stability of a deuterated analog can reduce the formation of non-selective or toxic metabolites. nih.govnih.gov This "deuterium switch" approach has been successfully applied to develop FDA-approved drugs like deutetrabenazine, which showed a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govresearchgate.net

This compound can be incorporated into preclinical workflows to systematically evaluate its metabolic fate. Comparative studies with the parent compound, Ipidacrine (B1672102), would elucidate the specific metabolic pathways affected by deuteration and quantify the improvement in stability.

Table 1: Hypothetical High-Throughput Screening Workflow Incorporating Deuterated Analogs

Phase Step Role of this compound Rationale
Primary Screening Biochemical Assays Comparative activity testing alongside Ipidacrine. To confirm that deuteration does not negatively impact the primary pharmacological target (e.g., cholinesterase inhibition).
Secondary Screening Cell-Based Assays Assessment of efficacy and cytotoxicity in relevant cell lines. To evaluate the compound's performance in a more complex biological environment and identify any potential for altered toxicity. alitheagenomics.com
Hit-to-Lead In Vitro Metabolism Studies Incubation with liver microsomes or hepatocytes. To directly compare the metabolic rate of this compound against Ipidacrine and quantify the kinetic isotope effect. nih.gov

| Lead Optimization | Pharmacokinetic Profiling | In vivo studies in animal models. | To determine key pharmacokinetic parameters (half-life, clearance, bioavailability) and confirm the benefits of deuteration. simsonpharma.com |

Development of Novel Analytical Platforms and Advanced Methodologies Enhanced by this compound

This compound is an invaluable tool for the development of novel and advanced analytical methodologies, particularly in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotopically labeled compounds are considered the gold standard for internal standards in LC-MS/MS assays due to their ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability. clearsynth.comscispace.com

The use of a deuterated internal standard like this compound enables highly precise and accurate quantification of the parent drug, Ipidacrine, in complex biological matrices such as plasma, urine, and tissue samples. clearsynth.com This is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. While deuterium (B1214612) labeling is common, careful selection of the labeling site is necessary to avoid issues like deuterium-hydrogen exchange or chromatographic separation from the unlabeled analyte, which could compromise accuracy. scispace.com

Advanced analytical techniques that could be enhanced by this compound include:

High-Resolution Mass Spectrometry (HRMS): For metabolite identification, this compound can help distinguish drug-related metabolites from endogenous molecules by searching for the characteristic mass shift.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: While typically used for studying protein dynamics, the principles of tracking deuterium incorporation can be applied in specialized studies of drug-target interactions. nih.gov

Quantitative NMR (qNMR): Deuterated standards are essential for certain NMR-based quantification methods, providing a precise reference signal. simsonpharma.com

Table 2: Key Parameters for a Validated LC-MS/MS Method Using this compound

Parameter Description Role of this compound
Specificity The ability to differentiate and quantify the analyte in the presence of other components. Ensures that the signal detected is unique to Ipidacrine, as this compound has a distinct mass-to-charge ratio.
Linearity The range over which the assay response is directly proportional to the analyte concentration. The consistent signal from a fixed concentration of this compound is used to normalize the analyte's response across the calibration curve.
Accuracy & Precision The closeness of measured values to the true value and to each other, respectively. Minimizes variability from sample preparation and instrument response, leading to high accuracy and precision. clearsynth.com
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the sample matrix. Co-elutes with Ipidacrine and experiences similar matrix effects, allowing for reliable correction and quantification.

| Recovery | The efficiency of the analyte extraction process from the biological matrix. | As a chemically identical compound, it provides the most accurate measure of extraction efficiency for Ipidacrine. |

Potential for this compound in Systems Biology and Multi-Omics Research Paradigms

Systems biology offers a holistic approach to understanding complex biological processes by integrating diverse data from genomics, proteomics, and metabolomics (multi-omics). nih.govplos.org Stable isotope-labeled compounds like this compound are powerful tools in this paradigm, particularly in metabolomics, where they can be used as tracers to follow the metabolic fate of a drug and its impact on cellular networks. researchgate.netsimsonpharma.com

By introducing this compound into a biological system (e.g., a cell culture or an animal model), researchers can use mass spectrometry-based platforms to trace the pathways through which the compound is metabolized. This allows for the unambiguous identification of novel metabolites and provides quantitative insights into the flux through different metabolic pathways. simsonpharma.com Such studies can reveal how Ipidacrine influences the broader metabolic network, potentially identifying off-target effects or new mechanisms of action.

In a multi-omics approach, data from metabolomic tracing with this compound could be integrated with proteomic and transcriptomic data. This would allow researchers to build comprehensive models of the drug's effect, correlating changes in metabolite levels with alterations in protein expression and gene regulation. nih.gov This systems-level understanding is crucial for identifying biomarkers of drug response and for developing more effective, personalized therapeutic strategies. nih.gov

Table 3: Application of this compound in Multi-Omics Research

Omics Platform Research Application Specific Role of this compound
Metabolomics Metabolic Pathway Tracing Acts as a stable isotope tracer to map the biotransformation of Ipidacrine and its impact on endogenous metabolic pathways. simsonpharma.com
Proteomics Target Engagement & Off-Target Analysis Can be used in chemical proteomics to identify protein binding partners by "pull-down" experiments followed by mass spectrometry.
Lipidomics Study of Drug Effects on Lipid Metabolism Helps in understanding how cholinesterase inhibition might alter lipid signaling pathways by tracing labeled backbones into lipid pools.

| Integrated Multi-Omics | Systems-Level Modeling | Provides quantitative data on drug metabolism that can be integrated with genomic and proteomic data to build predictive models of drug action and toxicity. nih.gov |

Expansion of Deuterated Cholinesterase Inhibitor Research beyond this compound

The successful application of deuterium substitution in various drug classes suggests a significant opportunity to expand this strategy to other cholinesterase inhibitors used in clinical practice. nih.govresearchgate.net Cholinesterase inhibitors are critical for the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.com However, their efficacy can be limited by factors such as rapid metabolism and adverse effects, some of which may be linked to metabolite formation. nih.gov

Applying the "deuterium switch" approach to other cholinesterase inhibitors could yield a new generation of drugs with improved therapeutic profiles. By selectively deuterating metabolic "soft spots" in molecules like Donepezil, Rivastigmine, or Galantamine, it may be possible to:

Increase drug half-life and exposure. scienceopen.com

Reduce peak-to-trough plasma concentration fluctuations.

Lower the burden of specific metabolites.

Potentially improve efficacy and tolerability. nih.gov

Research in this area would involve synthesizing deuterated analogs of existing cholinesterase inhibitors and conducting rigorous preclinical evaluations to compare their pharmacokinetic and pharmacodynamic properties against the parent compounds. The insights gained from the study of this compound could serve as a valuable template for these future investigations, helping to guide the rational design and development of novel deuterated cholinesterase inhibitors. mdpi.com

Table 4: Potential Candidates for Deuterated Cholinesterase Inhibitor Research

Parent Compound Primary Metabolic Pathway(s) Potential Benefit of Deuteration
Donepezil CYP2D6 and CYP3A4 mediated oxidation and N-dealkylation. Slowing N-dealkylation could increase parent drug exposure and potentially reduce metabolite-related effects.
Rivastigmine Ester hydrolysis by cholinesterases. Deuteration at sites vulnerable to initial hydrolysis could potentially modulate its duration of action.

| Galantamine | CYP2D6 and CYP3A4 mediated O- and N-demethylation. | Blocking demethylation pathways could enhance bioavailability and prolong the half-life. |

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Ipidacrine-d8?

Methodological Answer:
Synthesis of this compound typically involves deuterium labeling at specific positions (e.g., aromatic rings or methyl groups) using established deuterium exchange or catalytic deuteration methods. Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H-NMR spectra of deuterated vs. non-deuterated compounds to confirm deuterium incorporation. Peaks corresponding to deuterated positions will disappear or shift .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should show a mass shift of +8 Da (for eight deuterium atoms) and isotopic purity >98% .
  • Chromatographic Purity: Use HPLC/UV or LC-MS with deuterated solvent systems to assess chemical and isotopic purity.

Example Protocol Table:

StepMethodParametersValidation Criteria
DeuterationCatalytic H/D exchangeD2_2O, Pd/C, 80°C, 24hNMR peak reduction at target positions
PurificationColumn chromatographySilica gel, DCM/MeOH gradientPurity ≥95% by HPLC
CharacterizationHRMSESI+ mode, resolution >30,000Mass accuracy <3 ppm

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different biological models?

Methodological Answer:
Contradictions often arise from variations in experimental design, such as:

  • Model-Specific Metabolism: Differences in cytochrome P450 enzyme activity between species (e.g., rodents vs. humans) can alter deuterium retention. Use in vitro microsomal assays to compare metabolic stability .
  • Sample Preparation: Ensure deuterated solvents (e.g., D2_2O) are avoided in biological matrices to prevent artifactual deuterium exchange .
  • Data Normalization: Apply isotope effect correction factors to adjust for kinetic isotope effects (KIEs) in metabolic rate calculations .

Data Analysis Workflow:

Replicate Studies: Conduct parallel experiments in at least two independent models (e.g., murine hepatocytes and human liver microsomes).

Cross-Validation: Use LC-MS/MS with isotopic internal standards to quantify parent compound and metabolites.

Statistical Reconciliation: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to identify model-dependent outliers .

Basic: What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:
Key parameters include:

  • Deuterium Source Purity: Use ≥99.8% D2_2O or deuterated reagents to minimize isotopic contamination.
  • Reaction Monitoring: Track reaction progress via real-time FTIR or inline NMR to terminate reactions at >95% deuteration .
  • Post-Synthesis Stability Testing: Store batches under controlled conditions (e.g., -20°C, argon atmosphere) and re-test isotopic purity at 1, 3, and 6 months .

Quality Control Checklist:

  • Isotopic purity ≥98% (HRMS)
  • Residual solvent levels <0.1% (GC-MS)
  • Water content <0.5% (Karl Fischer titration)

Advanced: How should researchers design dose-response studies to account for isotopic effects in this compound’s pharmacological activity?

Methodological Answer:
Deuterium incorporation can alter binding affinity or metabolic half-life. Mitigate isotopic effects by:

  • In Silico Modeling: Predict KIEs using density functional theory (DFT) to identify deuteration sites with minimal impact on target binding .
  • Dose Escalation Strategy: Start with doses 10-20% lower than non-deuterated analogs, adjusting based on pharmacokinetic (PK) profiling.
  • Endpoint Selection: Include biomarkers sensitive to isotopic shifts (e.g., substrate turnover rates in enzyme inhibition assays) .

Example Experimental Design:

GroupDose (mg/kg)Deuterated SitesPK Sampling Timepoints
15C-2, C-60, 1, 3, 6, 24h
210C-2, C-6Same as Group 1
ControlNon-deuteratedN/ASame as Group 1

Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS with Isotopic Dilution: Use a deuterated internal standard (e.g., Ipidacrine-d10) to correct for matrix effects .
  • Sample Preparation: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to remove phospholipids.
  • Validation Parameters:
    • Linearity: R2>0.99R^2 > 0.99 over 1–1000 ng/mL
    • Precision: ≤15% RSD for intra-/inter-day variability
    • Recovery: ≥80% in plasma/brain homogenates

Advanced: What strategies can address the reduced bioavailability of this compound observed in in vivo models?

Methodological Answer:
Reduced bioavailability may stem from increased molecular weight or altered solubility. Solutions include:

  • Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Route of Administration: Compare oral vs. intravenous dosing to bypass first-pass metabolism effects .

Comparative Bioavailability Table:

FormulationAUC024h_{0-24h} (ng·h/mL)Cmax_{max} (ng/mL)Tmax_{max} (h)
Free compound450 ± 5060 ± 82.0
Cyclodextrin complex890 ± 120150 ± 201.5

Basic: How to validate the stability of this compound under various storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose samples to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions (pH 3–9) .
  • Stability-Indicating Assays: Use HPLC-DAD to detect degradation products (e.g., de-deuterated analogs).
  • Acceptance Criteria: ≤5% degradation over 6 months at -20°C .

Advanced: What computational tools are recommended for predicting deuterium retention in this compound during metabolic studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrogen-deuterium exchange rates at specific sites using software like GROMACS or AMBER .
  • Quantum Mechanics (QM): Calculate activation energies for deuterium loss in cytochrome P450-mediated reactions (e.g., Gaussian 09).
  • Database Mining: Cross-reference with databases like PubChem or ChEMBL to identify structurally similar deuterated compounds with reported metabolic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.